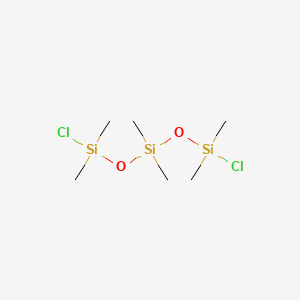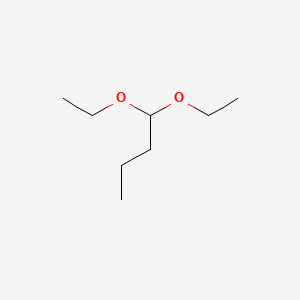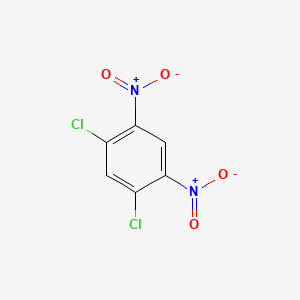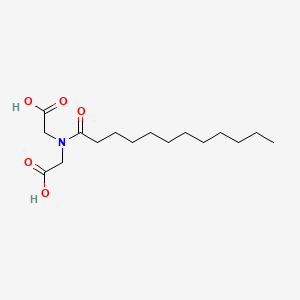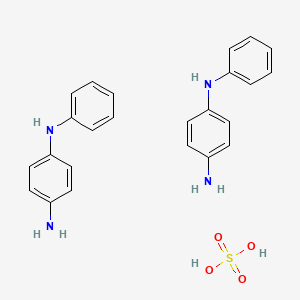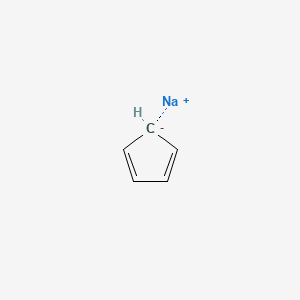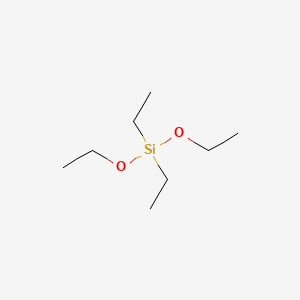
2,2-Di(2-tetrahydrofuryl)propane
Descripción general
Descripción
2,2-Di(2-tetrahydrofuryl)propane, also known as Ditetrahydrofurylpropane (DTHFP), is a colorless liquid . It is a condensation product of furan and acetone . This molecule may exist as various stereoisomers depending on the orientation of the two H atoms adjacent to the isopropylidene bridging unit .
Synthesis Analysis
Ditetrahydrofurylpropane was synthesized in 1986 by Huffman via hydrogenation of 2,2-di-2-furylpropane . Vacuum distilled 2,2-di-2-furylpropane may be hydrogenated in nearly quantitative yield in alcohol solvents employing palladium on carbon or rhodium on carbon catalysts .Molecular Structure Analysis
The molecular formula of 2,2-Di(2-tetrahydrofuryl)propane is C11H20O2 . The structure of DTHFP suggests that this molecule may exist as various stereoisomers depending on the orientation of the two H atoms adjacent to the isopropylidene bridging unit .Chemical Reactions Analysis
Ditetrahydrofurylpropane functions as an anionic polymerization catalyst modifier . It allows the preparation of rubber of high vinyl content . The statistical anionic copolymerisation of the biobased monomer β-myrcene with styrene in cyclohexane was investigated via in situ near-infrared (NIR) spectroscopy, focusing on the influence of the modifiers (i.e., Lewis bases) tetrahydrofuran (THF) and 2,2-di (2-tetrahydrofuryl)propane (DTHFP) on the reactivity ratios .Physical And Chemical Properties Analysis
2,2-Di(2-tetrahydrofuryl)propane is a relatively high boiling liquid with a boiling point of 145 to 146 °C . It has a molar mass of 184.279 g·mol −1 . The specific gravity is 1.00 and the refractive index is 1.46 .Aplicaciones Científicas De Investigación
Application in Rubber Manufacturing
- Summary of the Application: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is used as a rubber additive in the manufacture of high vinyl content rubber for high performance tires . It functions as an anionic polymerization catalyst modifier , allowing the preparation of rubber of high vinyl content .
- Methods of Application or Experimental Procedures: DTHFP is added during the rubber manufacturing process as a catalyst modifier . The exact procedures and technical details might vary depending on the specific manufacturing process and are typically proprietary to the tire manufacturers.
- Results or Outcomes: The addition of DTHFP allows for the preparation of rubber with a high vinyl content . This type of rubber is used in high performance tires, presumably because it provides beneficial properties such as improved grip, durability, or heat resistance .
Application in Polymer Chemistry
- Summary of the Application: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is used as a modifier in the statistical anionic copolymerization of the biobased monomer β-myrcene with styrene . It influences the reactivity ratios, allowing for the adjustment of copolymer composition profiles .
- Methods of Application or Experimental Procedures: The copolymerization is carried out in cyclohexane, with DTHFP added as a modifier . The exact procedures and technical details might vary depending on the specific experimental setup.
- Results or Outcomes: With increasing [modifier]/[Li] ratio, the reactivity ratios in the system myrcene/styrene are adjustable from rS ≪ rMyr via rS ≈ rMyr to rS ≫ rMyr . This allows for the production of copolymers with varying compositions and microstructures . The mechanical properties of the resulting polymers also vary widely, from hard and brittle to soft and flexible .
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment . It is also advised to dispose of contents/container to an approved waste disposal plant .
Direcciones Futuras
Ditetrahydrofurylpropane has found application as a rubber additive in the manufacture of high vinyl content rubber for high performance tires . It is a precursor (via hydrogenation) to the rubber additive bis (tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high performance tires .
Propiedades
IUPAC Name |
2-[2-(oxolan-2-yl)propan-2-yl]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHAQMQWDDWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCO1)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869029 | |
| Record name | 2,2'-isopropylidenebis(tetrahydrofuran) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis[tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Di(2-tetrahydrofuryl)propane | |
CAS RN |
89686-69-1 | |
| Record name | 2,2′-(1-Methylethylidene)bis[tetrahydrofuran] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89686-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis[tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-isopropylidenebis(tetrahydrofuran) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-di(tetrahydrofuryl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furan, 2,2'-(1-methylethylidene)bis[tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)
